molecular formula C8H5N3O4 B1316451 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol CAS No. 41125-77-3

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

Cat. No.: B1316451
CAS No.: 41125-77-3
M. Wt: 207.14 g/mol
InChI Key: ADUFTMJBLYUADS-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.

Major Products Formed

    Reduction: The major product is 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol.

    Substitution: Depending on the substituent introduced, various derivatives of the oxadiazole ring can be formed.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-ol: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-ol: Similar structure but with different ring connectivity.

Uniqueness

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is unique due to its specific ring structure and the presence of both a nitro group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUFTMJBLYUADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509599
Record name 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41125-77-3
Record name 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41125-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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